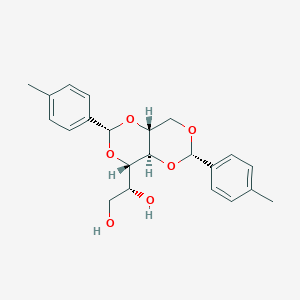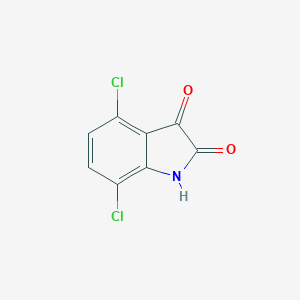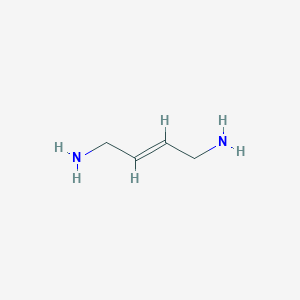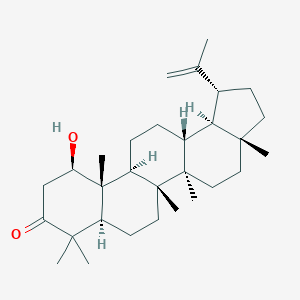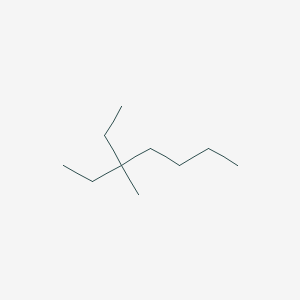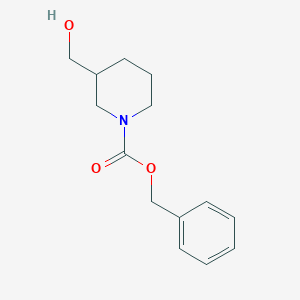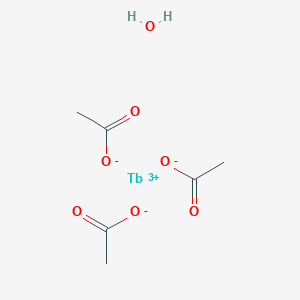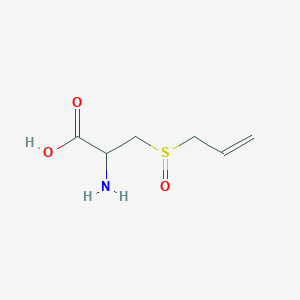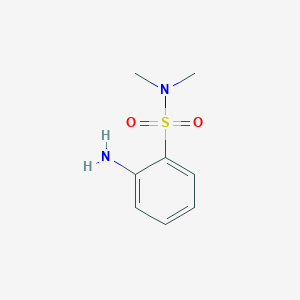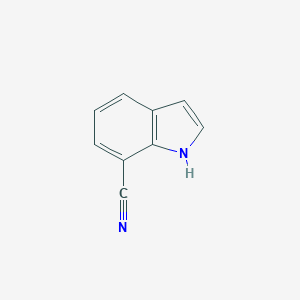
1H-インドール-7-カルボニトリル
概要
説明
1H-indole-7-carbonitrile (1H-7CN) is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N. It is a colorless solid that is soluble in organic solvents and has a boiling point of 186-188°C. 1H-7CN has been used in a variety of scientific research applications, including its use as a building block for the synthesis of other compounds, its use as a reagent in organic chemistry, and its use as a probe for the study of biological systems.
科学的研究の応用
有機合成における多成分反応
7-シアノインドール: は、複雑な有機化合物を構築するために不可欠な、多成分反応(MCR)における汎用性の高いビルディングブロックとして役立ちます。 その反応性により、新しい医薬品や材料の開発に不可欠な、多様な複素環構造を創出できます .
生物活性プロファイリング
インドール誘導体は、7-シアノインドールを含む、幅広い生物活性を示します。それらは、抗ウイルス、抗炎症、抗癌特性を持つ可能性のある化合物の合成に不可欠です。 これは、創薬におけるハイスループットスクリーニングに役立ちます .
蛍光プローブの開発
7-シアノインドール: は、その感度の高い蛍光特性により、蛍光プローブの開発に適した候補です。 これは、生物学的および化学的プロセスにおいて重要な、さまざまな環境における水分量を監視するために使用できます .
癌研究のための細胞毒性研究
この化合物は、用量依存的な細胞毒性を示す新規誘導体の合成に使用されてきました。 これらの活性は、特にMCF-7などの癌細胞株で観察され、7-シアノインドールは、癌研究と治療開発に大きく貢献しています .
溶媒混合物における水分レポーター
7-シアノインドール: の蛍光強度と寿命は、水分量に応じて変化するため、水-有機二元混合物のミクロ不均一性を調査するための強力なツールとなります。 このアプリケーションは、さまざまな化学プロセスにおける溶媒効果を理解するために不可欠です .
酵素標的化のための阻害剤合成
この化合物は、トリプトファンジオキシゲナーゼ阻害剤などの酵素阻害剤の合成に使用されます。 これらの阻害剤は、抗癌免疫調節剤として可能性があり、この化合物が標的とする癌療法の開発における役割を強調しています .
作用機序
Target of Action
Indole derivatives, which include 7-cyanoindole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 7-Cyanoindole.
Pharmacokinetics
It’s suggested that 7-cyanoindole has high gi absorption and is bbb permeant .
Result of Action
It’s known that indole derivatives can have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . The specific effects of 7-Cyanoindole would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 7-Cyanoindole can be influenced by environmental factors. For instance, it has been shown that 7-Cyanoindole can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the compound’s action could be influenced by the hydration level of its environment.
Safety and Hazards
将来の方向性
While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Relevant Papers
The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .
生化学分析
Cellular Effects
Indole derivatives have been reported to possess various biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUHBYLZRBVHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447546 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96631-87-7 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-cyanoindole a suitable fluorescence probe for studying hydration?
A1: 7-cyanoindole exhibits significant changes in its fluorescence properties depending on the level of hydration in its environment. [] Specifically:
- Fluorescence Intensity: Increases over tenfold in dehydrated environments compared to hydrated ones. []
- Peak Wavelength: Exhibits a notable shift of up to 35 nm upon dehydration. []
- Fluorescence Lifetime: Shows a distinct increase from 2.0 ns in water to a range of 8-16 ns in water-organic solvent mixtures. []
Q2: How does the structure of 7-cyanoindole contribute to its sensitivity as a hydration probe?
A2: While the provided research doesn't delve into the specific structural reasons behind 7-cyanoindole's sensitivity to hydration, it highlights that its absorption spectrum is considerably red-shifted compared to indole. [] This red shift allows for selective excitation of 7-cyanoindole fluorescence even in the presence of naturally occurring amino-acid fluorophores, making it a valuable tool in biological systems. []
Q3: Can 7-cyanoindole provide insights into the properties of solvent mixtures?
A3: Yes, research indicates that 7-cyanoindole can reveal the microheterogeneity of water-organic solvent mixtures. [] Its fluorescence lifetime at specific solvent compositions, where microheterogeneity is most pronounced, exhibits a linear correlation with the peak wavenumbers of its fluorescence spectra in the corresponding pure organic solvents. [] This suggests a degree of similarity in the microheterogeneity of these binary mixtures, opening avenues for further investigation into their behavior.
Q4: Beyond its use as a fluorescence probe, are there other applications of 7-cyanoindole?
A4: Research points towards the utilization of 7-cyanoindole as a key intermediate in the synthesis of silodosin, a therapeutic agent for treating urinary disorders associated with benign prostatic hyperplasia. [, , , ] The described synthesis involves several steps, including the formation of an oxalate intermediate from 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate and its subsequent hydrolysis to yield silodosin. [, , , ]
- 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures.
- Dérivé d’indoline et procédé de synthèse dudit dérivé
- Indoline compound and process for producing the same
- Indoline compound and method of producing said compound
- Indoline compounds and methods of manufacturing
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

